7-Bromo-2,4-dimethyl-1,8-naphthyridine 7-Bromo-2,4-dimethyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 610278-90-5
VCID: VC16251254
InChI: InChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol

7-Bromo-2,4-dimethyl-1,8-naphthyridine

CAS No.: 610278-90-5

Cat. No.: VC16251254

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,4-dimethyl-1,8-naphthyridine - 610278-90-5

Specification

CAS No. 610278-90-5
Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
IUPAC Name 7-bromo-2,4-dimethyl-1,8-naphthyridine
Standard InChI InChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
Standard InChI Key IMBLBCVRDLFUOZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=CC(=N2)Br)C

Introduction

Chemical Structure and Molecular Characteristics

The 1,8-naphthyridine scaffold consists of a bicyclic system with nitrogen atoms at the 1st and 8th positions. In 7-bromo-2,4-dimethyl-1,8-naphthyridine, substituents include a bromine atom at position 7 and methyl groups at positions 2 and 4. The molecular structure is validated by spectroscopic data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which confirm the positions of the bromine and methyl groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H9BrN2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}
Molecular Weight237.10 g/mol
SMILES NotationCc1c(C)c2nc(Br)ccn2n1
Topological Polar Surface Area25.5 Ų

The bromine atom introduces electrophilic reactivity, enabling further functionalization via cross-coupling reactions, while the methyl groups enhance steric stability .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 1,8-naphthyridine derivatives typically begins with condensation reactions between aminopyridine precursors and activated carbonyl compounds. For 7-bromo-2,4-dimethyl-1,8-naphthyridine, a plausible route involves:

  • Formation of the Naphthyridine Core: Condensation of 2-amino-4-methylpyridine with a β-ketoester under basic conditions generates the 1,8-naphthyridine skeleton .

  • Bromination: Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) introduces the bromine atom at position 7 .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsIntermediate/Product
1β-Ketoester, Piperidine, EtOH2,4-Dimethyl-1,8-naphthyridine
2NBS, DMF, 80°C7-Bromo-2,4-dimethyl-1,8-naphthyridine

Alternative methods include cyclization of chloronicotinoylacetate derivatives followed by amine-mediated ring closure .

Physicochemical Properties

7-Bromo-2,4-dimethyl-1,8-naphthyridine is a crystalline solid at room temperature. Key properties include:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

  • Melting Point: Estimated range: 180–190°C (based on analogs ).

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine moiety.

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) polarizes the aromatic system, enhancing reactivity toward nucleophilic substitution .

Applications in Materials Science

1,8-Naphthyridine derivatives are explored in optoelectronics due to their planar conjugated systems. For example:

  • Organic LEDs: Derivatives emit blue-light (λ<sub>max</sub> ≈ 450 nm) with quantum yields up to 0.45 .

  • Coordination Chemistry: The nitrogen-rich structure chelates transition metals (e.g., Cu(II), Ru(II)) for catalytic applications .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.

  • Catalytic Applications: Development of naphthyridine-metal complexes for asymmetric synthesis.

  • Polymer Integration: Use as a monomer in conductive polymers for flexible electronics.

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